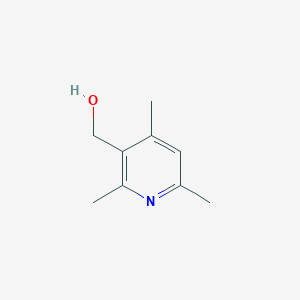

(2,4,6-Trimethylpyridin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4,6-Trimethylpyridin-3-yl)methanol is a chemical compound belonging to the family of pyridine derivatives It is characterized by the presence of three methyl groups attached to the pyridine ring and a hydroxymethyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethylpyridin-3-yl)methanol typically involves the alkylation of 2,4,6-trimethylpyridine with formaldehyde under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the hydroxymethyl group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: (2,4,6-Trimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of 2,4,6-trimethylpyridine-3-carboxylic acid.

Reduction: Formation of 2,4,6-trimethylpyridin-3-ylmethanol.

Substitution: Formation of halogenated derivatives of 2,4,6-trimethylpyridine.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

(2,4,6-Trimethylpyridin-3-yl)methanol is commonly used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of heterocycles and other functionalized molecules.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound as a precursor in the synthesis of heterocyclic compounds. The compound underwent nucleophilic substitution reactions, leading to the formation of pyridine-based derivatives that exhibit enhanced biological activity .

Biological Applications

Biological Pathway Modifications

In biological research, this compound has been utilized to modify biomolecules. This modification aids in understanding various biological pathways and mechanisms.

Case Study: Drug Development

Research has indicated that derivatives of this compound can be designed to target specific biological pathways associated with diseases. For instance, compounds derived from this methanol have shown potential in treating iron overload disorders by inhibiting DMT1 (Divalent Metal Transporter 1) activity . This inhibition can ameliorate conditions related to hereditary hemochromatosis and other iron-related disorders.

Pharmaceutical Applications

Precursor for Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating central nervous system disorders.

Case Study: Iron Disorders Treatment

A patent describes the use of (5-hydroxymethyl-2,4,6-trimethylpyridin-3-yl)methanol in pharmaceutical compositions aimed at treating iron disorders. The research highlights its efficacy in reducing iron accumulation in tissues by modulating DMT1 activity . This application underscores the compound's importance in developing targeted therapies for iron-related diseases.

Industrial Applications

Production of Agrochemicals and Dyes

In industrial settings, this compound is employed in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties.

Wirkmechanismus

The mechanism of action of (2,4,6-Trimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methyl groups on the pyridine ring can affect the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trimethylpyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

2,3,6-Trimethylpyridine: Differently substituted pyridine derivative with distinct reactivity.

2,4,6-Trimethylphenol: Phenolic compound with similar methyl substitution but different functional group.

Uniqueness: (2,4,6-Trimethylpyridin-3-yl)methanol is unique due to the presence of both the hydroxymethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(2,4,6-Trimethylpyridin-3-yl)methanol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with three methyl groups at the 2, 4, and 6 positions and a hydroxymethyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Lipophilicity : The methyl groups enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer activity of this compound. It has shown promise in inhibiting tumor growth in various cancer models. For instance, it was effective in reducing the proliferation of Hep3B tumor cells in xenograft models . The compound's ability to induce apoptosis in cancer cells is a key mechanism behind its anticancer effects.

Research Findings and Case Studies

| Study | Findings | Model |

|---|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus. | In vitro |

| Study 2 | Inhibited TNF-α release from human blood cells by >110-fold compared to controls. | Human whole blood |

| Study 3 | Reduced tumor growth in Hep3B xenograft models significantly. | Chick chorioallantoic membrane |

Comparison with Similar Compounds

This compound can be compared to other pyridine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,4-Dimethylpyridine | Lacks hydroxymethyl group | Limited biological activity |

| 2-Methyl-5-pyridinol | Different substitution pattern | Varies based on structure |

| 2,4-Dimethylphenol | No pyridine ring | Different reactivity |

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.

Eigenschaften

IUPAC Name |

(2,4,6-trimethylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHRGDXBBBYODI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903139 |

Source

|

| Record name | NoName_3736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.